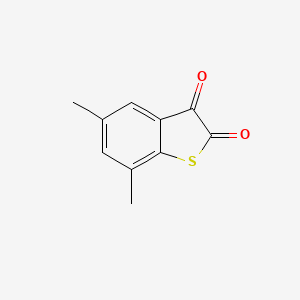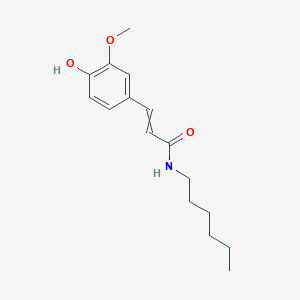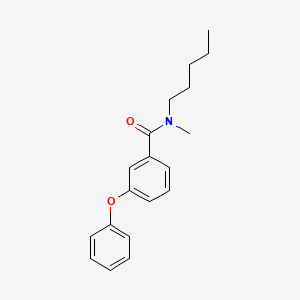
Benzamide, N-methyl-N-pentyl-3-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-methyl-N-pentyl-3-phenoxy- is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core with a phenoxy group attached to the third position and N-methyl-N-pentyl substitutions on the amide nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-methyl-N-pentyl-3-phenoxy- typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoic acid with an amine, such as methylamine, under acidic conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction. This involves reacting the benzamide core with a phenol derivative in the presence of a base, such as sodium hydroxide.
N-Methyl-N-Pentyl Substitution: The final step involves the substitution of the amide nitrogen with N-methyl and N-pentyl groups. This can be achieved through alkylation reactions using appropriate alkyl halides, such as methyl iodide and pentyl bromide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of Benzamide, N-methyl-N-pentyl-3-phenoxy- follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors, with careful control of reaction conditions to ensure high yield and purity. Solvent extraction and recrystallization are commonly used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-methyl-N-pentyl-3-phenoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
Benzamide, N-methyl-N-pentyl-3-phenoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand its interaction with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs. Its unique structure makes it a candidate for drug design and discovery.
Industry: Utilized in the production of specialty chemicals and materials. It is used as an intermediate in the synthesis of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of Benzamide, N-methyl-N-pentyl-3-phenoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The phenoxy group and N-methyl-N-pentyl substitutions play a crucial role in determining its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Benzamide, N-methyl-N-pentyl-3-phenoxy- can be compared with other benzamide derivatives, such as:
Benzamide, N-methyl-: Lacks the phenoxy and pentyl groups, resulting in different chemical and biological properties.
Benzamide, N-ethyl-N-pentyl-: Similar structure but with an ethyl group instead of a methyl group, leading to variations in reactivity and applications.
Benzamide, N-methyl-N-hexyl-: Contains a hexyl group instead of a pentyl group, affecting its solubility and interaction with targets.
The uniqueness of Benzamide, N-methyl-N-pentyl-3-phenoxy- lies in its specific substitutions, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
149589-42-4 |
|---|---|
Formule moléculaire |
C19H23NO2 |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
N-methyl-N-pentyl-3-phenoxybenzamide |
InChI |
InChI=1S/C19H23NO2/c1-3-4-8-14-20(2)19(21)16-10-9-13-18(15-16)22-17-11-6-5-7-12-17/h5-7,9-13,15H,3-4,8,14H2,1-2H3 |
Clé InChI |
WPKKDUBBBXTBDA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(C)C(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-2,4,5-trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B12543109.png)


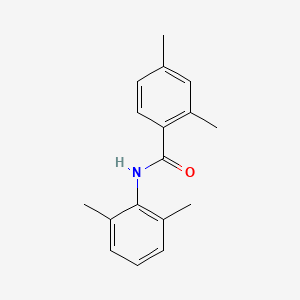
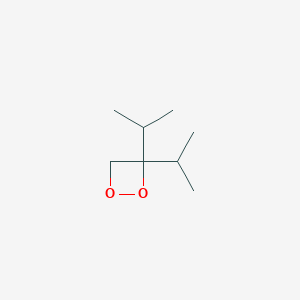
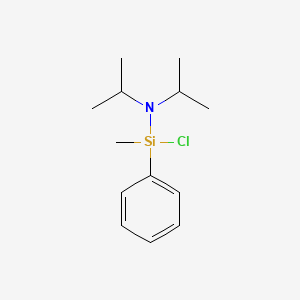
![4-[(1,2-Dihydrotetrazolo[1,5-a]quinazolin-5-yl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B12543138.png)
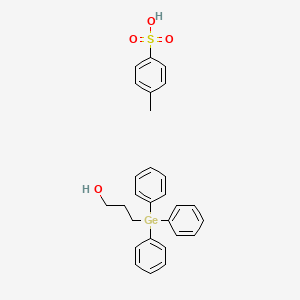
![4-[Methyl(propan-2-yl)amino]benzonitrile](/img/structure/B12543146.png)
![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B12543152.png)
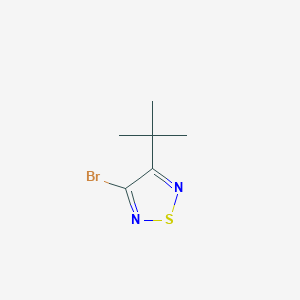
![1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one](/img/structure/B12543173.png)
